![molecular formula C17H15N5O2 B6615742 (9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate CAS No. 954147-16-1](/img/structure/B6615742.png)
(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate, or FMTC, is a small molecule that has shown promise in a variety of scientific applications, such as in drug design, molecular biology, and biochemistry. FMTC is a synthetic compound that can be used to modify proteins, peptides, and other biological molecules. It has been studied extensively in the laboratory and has been used in a variety of research projects.
科学的研究の応用
FMTC has been used in a variety of scientific applications. It has been used as a tool for drug design, as it can be used to modify proteins and peptides in order to alter their properties and functions. It has also been used in molecular biology and biochemistry, as it can be used to modify DNA and RNA in order to alter gene expression and regulation. FMTC has also been used to study the structure and function of proteins and peptides, as well as to study the interactions between proteins and peptides.
作用機序
FMTC is a small molecule that can be used to modify proteins, peptides, and other biological molecules. It binds to proteins and peptides through electrostatic interactions and hydrogen bonds, which allow it to modify their structure and function. It can also bind to DNA and RNA, which can result in changes in gene expression and regulation.
Biochemical and Physiological Effects
FMTC has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, which can result in changes in metabolic pathways and cellular processes. It has also been shown to affect the expression of genes and proteins, which can result in changes in cell proliferation, differentiation, and apoptosis. Furthermore, FMTC has been shown to modulate the activity of receptors, which can result in changes in signal transduction pathways and physiological responses.
実験室実験の利点と制限
FMTC has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to using FMTC in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very selective and can bind to a variety of proteins, peptides, and other molecules, which can make it difficult to control the effects of the molecule.
将来の方向性
There are several potential future directions for FMTC research. One potential direction is to develop new methods for synthesizing FMTC, such as using enzymatic methods or other catalytic methods. Additionally, there is potential to explore new applications for FMTC, such as in drug delivery or as a tool for gene editing. Furthermore, there is potential to explore the effects of FMTC on other biological molecules, such as lipids or carbohydrates. Finally, there is potential to explore the effects of FMTC on physiological processes, such as inflammation or immune responses.
合成法
FMTC can be synthesized using a variety of methods, including the use of a palladium-catalyzed reaction and a microwave-assisted reaction. In the palladium-catalyzed reaction, a palladium catalyst is used to react a fluorene derivative with a methyl tetrazole. This reaction produces a mixture of FMTC and other products, which can then be separated and purified using column chromatography. In the microwave-assisted reaction, a microwave-assisted reaction is used to react a fluorene derivative with a methyl tetrazole. This reaction produces a mixture of FMTC and other products, which can then be separated and purified using column chromatography.
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2H-tetrazol-5-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c23-17(18-9-16-19-21-22-20-16)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMWKUOAUJWUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


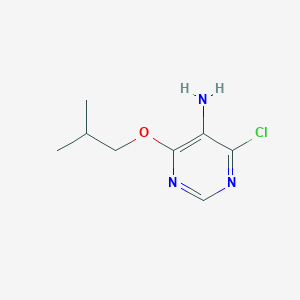
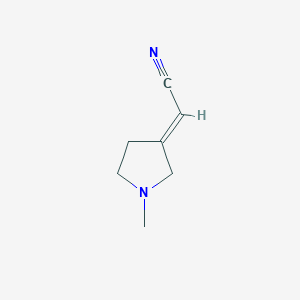

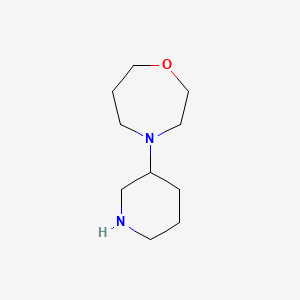
![N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine](/img/structure/B6615693.png)

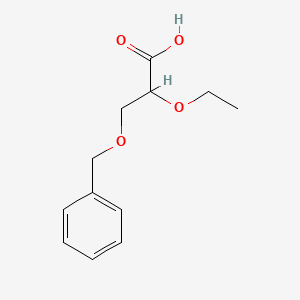
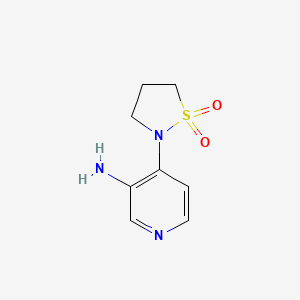

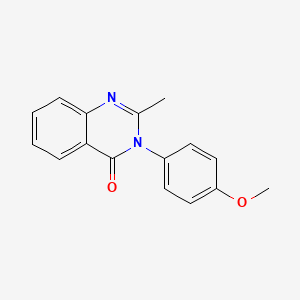
![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)
